2-(4-Iodo-2-nitrophenyl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Iodo-2-nitrophenyl)acetic acid typically involves the iodination of 2-nitrophenylacetic acid. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further iodinated to produce this compound.
Chemical Reactions Analysis
2-(4-Iodo-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro and iodo groups on the aromatic ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Iodo-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro and iodo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-Iodo-2-nitrophenyl)acetic acid can be compared with other similar compounds such as:
2-Nitrophenylacetic acid: Lacks the iodo group, making it less reactive in certain substitution reactions.
4-Iodo-2-nitrobenzoic acid: Similar structure but with a benzoic acid functional group instead of an acetic acid group.
2-Iodo-4-nitrophenylacetic acid: Similar structure but with different positioning of the iodo and nitro groups.
Properties
IUPAC Name |
2-(4-iodo-2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBRUHKYQTDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607687 |
Source
|
Record name | (4-Iodo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261853-80-8 |
Source
|
Record name | (4-Iodo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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